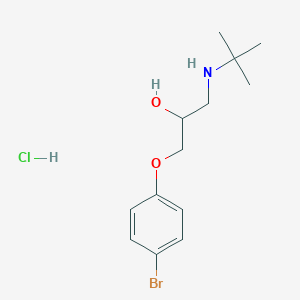![molecular formula C24H26Cl2N2O2 B4015975 2,4-dichloro-N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}benzamide](/img/structure/B4015975.png)
2,4-dichloro-N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}benzamide
説明
"2,4-dichloro-N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}benzamide" is a chemical compound with specific structural and chemical properties. It belongs to a class of compounds that are studied for various applications in chemistry and pharmacology.
Synthesis Analysis
The synthesis of similar compounds involves complex chemical processes. For example, one study detailed the synthesis of (S)-N-(endo -8-methyl-8-azabicyclo[3.2.1]oct-3α-yl)-4-amino-5-chloro-2-(1-methyl-2-butynyloxy)[carbonyl-14C]benzamide monohydrochloride (14C-E3620), highlighting the complexity involved in synthesizing such compounds (Hoshino et al., 1997).
Molecular Structure Analysis
The molecular structure of compounds similar to "2,4-dichloro-N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}benzamide" has been analyzed using techniques like X-ray diffraction. For instance, Collin et al. (1986) analyzed the molecular structure of related benzamide neuroleptics and analogs using single-crystal X-ray diffraction techniques (Collin, Evrard, & Durant, 1986).
Chemical Reactions and Properties
These compounds are known to exhibit specific chemical reactions and properties. The paper by Schenone et al. (1990) describes the synthesis of related compounds and their chemical reactions, indicating activities like platelet antiaggregating in vitro (Schenone et al., 1990).
Physical Properties Analysis
The physical properties of such compounds are often characterized by their crystalline structure and density. Collin et al. (1986) provide insights into the physical properties through their analysis of crystal structures (Collin, Evrard, & Durant, 1986).
Chemical Properties Analysis
The chemical properties of these compounds are defined by their reactivity and interaction with other chemical entities. For instance, the work by Kawakita et al. (1992) on 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide derivatives provides insights into the chemical properties of similar compounds (Kawakita et al., 1992).
科学的研究の応用
Molecular Structure Analysis
The study of crystal and molecular structures is a significant application area. For instance, Collin et al. (1986) focused on the crystal and molecular structure analysis of benzamide neuroleptics and analogs, highlighting the importance of single-crystal X-ray diffraction techniques in understanding compound orientation and activity differences (Collin, Evrard, & Durant, 1986).
Synthesis Methods
Research on synthesis methods is crucial for developing new compounds with potential applications. Hoshino et al. (1997) detailed the synthesis of a compound required for studying the pharmacokinetic profile of E3620, emphasizing its potent antagonist and agonist properties for certain receptors (Hoshino et al., 1997).
Coordination and Reactivity
Investigations into coordination and reactivity offer insights into compound interactions and transformations. Facchin et al. (2002) discussed the preparation and coordination behavior of specific phenyl isocyanides to Pt(II) and Pd(II) metal ions, highlighting their potential in forming benzoxazin-2-ylidene derivatives (Facchin et al., 2002).
Pharmacological Investigations
Pharmacological studies are pivotal in assessing the therapeutic potential of compounds. Nimbalkar et al. (2018) explored the synthesis of novel benzamide derivatives for anti-tubercular activity, revealing promising activity against Mycobacterium tuberculosis and safety in cytotoxicity tests (Nimbalkar et al., 2018).
特性
IUPAC Name |
2,4-dichloro-N-[2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26Cl2N2O2/c1-23(2)11-16-12-24(3,13-23)14-28(16)22(30)18-6-4-5-7-20(18)27-21(29)17-9-8-15(25)10-19(17)26/h4-10,16H,11-14H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHSSVQTCJZYGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C(=O)C3=CC=CC=C3NC(=O)C4=C(C=C(C=C4)Cl)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-isopropylphenyl)-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-piperidinamine](/img/structure/B4015894.png)


![N-(4-chloro-3-fluorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4015907.png)
![2-imino-5-oxo-N,1-bis(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4015915.png)
![3-{[2-(1-cyclohexen-1-yl)ethyl]amino}-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4015921.png)
![N~1~-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N~2~,N~2~-diethylglycinamide hydrochloride](/img/structure/B4015922.png)
![N-[1-[(butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide](/img/structure/B4015925.png)
![N-(4-methylphenyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B4015935.png)
![1-(2-chlorophenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4015939.png)
![[2-methoxy-4-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenoxy]acetic acid](/img/structure/B4015946.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4015977.png)
![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-3-(2-cyclohexylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4015985.png)
